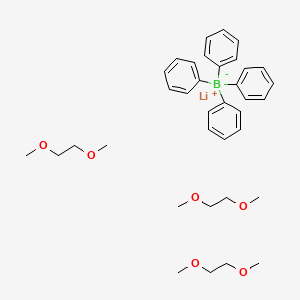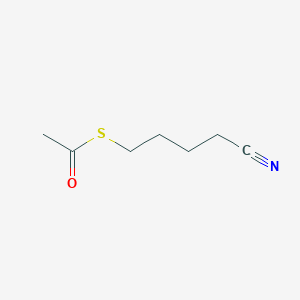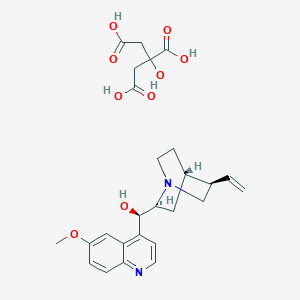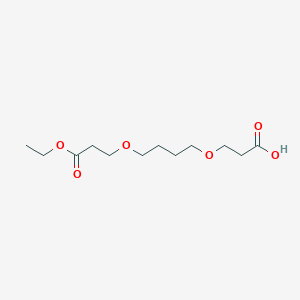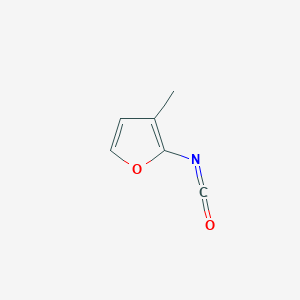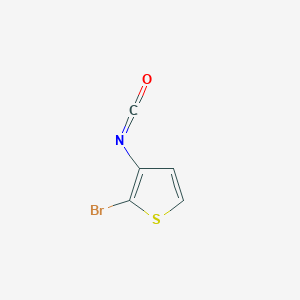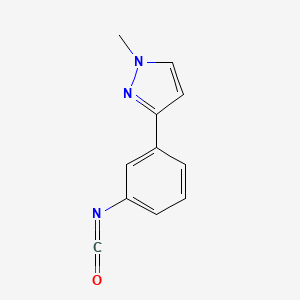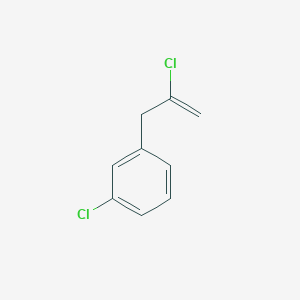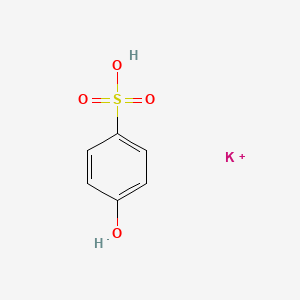
Potassium;4-hydroxybenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H5KO4S. It is a potassium salt of 4-hydroxybenzenesulfonic acid, which is also known as phenol-4-sulfonic acid. This compound is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybenzenesulfonic acid can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with potassium hydroxide to yield the potassium salt.
Industrial Production Methods: In industrial settings, the production of potassium 4-hydroxybenzenesulfonic acid follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: Potassium 4-hydroxybenzenesulfonic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
Potassium 4-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of potassium 4-hydroxybenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the hydroxyl and sulfonic acid groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
類似化合物との比較
- Sodium 4-hydroxybenzenesulfonate
- Phenol-4-sulfonic acid
- 4-Sulfobenzoic acid potassium salt
- Benzenesulfonic acid
Comparison: Potassium 4-hydroxybenzenesulfonic acid is unique due to its potassium salt form, which provides different solubility and reactivity compared to its sodium counterpart. The presence of the potassium ion can influence the compound’s behavior in various chemical reactions and applications, making it distinct from other similar compounds.
特性
CAS番号 |
30145-40-5 |
|---|---|
分子式 |
C6H5KO4S |
分子量 |
212.27 g/mol |
IUPAC名 |
potassium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
InChIキー |
VMNZSPZHEZLXCQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[K+] |
正規SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


